3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a [, , ]triazolo[4,3-a]pyrazine core structure. This compound and its derivatives have emerged as important building blocks in the synthesis of various biologically active compounds, particularly those exhibiting potential as human renin inhibitors.
A practical and efficient synthetic scheme for 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives has been described. This method utilizes readily accessible 3-hydrazinopyrazin-2-ones as starting materials.
The molecular structure of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid consists of a central [, , ]triazolo[4,3-a]pyrazine ring system. This tricyclic core is substituted at the 3-position with a propanoic acid moiety. The structure allows for a variety of substitutions on the aromatic rings, which can be exploited to modulate the compound's physicochemical and biological properties.
Amide Formation: The carboxylic acid functional group readily reacts with amines to form amides. This reaction is particularly useful for generating a library of structurally diverse amides with potentially enhanced pharmacological profiles. Typically, the carboxylic acid is first activated by converting it to a reactive intermediate, such as an imidazolide, using reagents like carbonyldiimidazole (CDI). The activated species then reacts with the desired amine to yield the corresponding amide. This reaction is usually performed in an inert solvent like anhydrous dioxane under reflux conditions.
Salt Formation: As a carboxylic acid, it can form salts with bases.
While a specific mechanism of action for 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid is not detailed in the provided abstracts, its derivatives have shown potential as human renin inhibitors. This suggests that these molecules might exert their effects by binding to the active site of the renin enzyme, thereby inhibiting its catalytic activity.
Human Renin Inhibitors: Derivatives of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid have demonstrated promising inhibitory activity against human renin, a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure. This finding highlights their potential as therapeutic agents for treating hypertension and other related cardiovascular diseases.
Lipid Metabolism Regulation: Research suggests that 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives may influence lipid metabolism and lipoprotein levels. This property warrants further investigation to explore their potential in managing dyslipidemia and associated metabolic disorders.
Glucose Metabolism Modulation: Preliminary evidence indicates that 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives might influence tissue sensitivity to glucose. Further studies are necessary to understand the underlying mechanisms and evaluate their potential in addressing insulin resistance and type 2 diabetes.
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid (CAS: 933742-81-5, C₉H₉N₃O₂, MW: 191.19 g/mol) represents a structurally specialized nitrogen-containing bicyclic heterocycle integrating a triazolopyridine core with a propanoic acid side chain [1] [7]. This hybrid architecture positions it at the intersection of privileged pharmacophores in medicinal chemistry and complex heterocyclic synthesis. Its systematic name and molecular identifiers (InChIKey: QGVSNCJYPULNLT-UHFFFAOYSA-N, Exact Mass: 191.069476538) underscore its defined chemical identity within pharmaceutical databases [1]. As a synthetic building block, it bridges historical applications of triazolopyridines in drug design with contemporary explorations of carboxylic acid-functionalized bioactive molecules, warranting detailed examination across chemical, biological, and taxonomic dimensions.
The triazolopyridine scaffold has evolved from academic curiosity to a cornerstone of therapeutic agents. Early synthetic efforts focused on structural mimicry of purines, exploiting the bioisosteric potential of the fused triazole-pyridine system [2] [8]. This foundational work enabled the development of landmark therapeutics:
Table 1: Evolution of Key Triazolopyridine-Based Therapeutics
Era | Compound | Therapeutic Target | Clinical/Biological Significance |
---|---|---|---|
1980s | Trazodone | Serotonin receptors | Antidepressant action |
1980s | Dapiprazole | α-Adrenergic receptors | Reversal of mydriasis |
2000s | Filgotinib | JAK1 kinase | Rheumatoid arthritis treatment |
2010s+ | TDP2 inhibitors | Tyrosyl-DNA phosphodiesterase 2 | Chemosensitization in cancer therapy |
The scaffold’s versatility stems from its balanced physiochemical properties: moderate log P values (1.5–3.5), hydrogen-bonding capacity (2–4 acceptors; 1–2 donors), and molecular weight compliance (<350 Da for core structures) [5] [8]. These attributes facilitate target engagement across biological systems—from CNS penetrants to anticancer agents—while enabling synthetic diversification at C3, C5, and C7 positions [2] [8]. Recent advances include microwave-assisted Suzuki couplings and regioselective cyclizations enhancing access to analogues like the 5-phenyl triazolopyrimidine bioisostere identified in TDP2 inhibitor optimization [5].
The propanoic acid moiety (–CH₂–CH₂–COOH) in 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid confers distinctive advantages for bioactivity optimization:
Table 2: Impact of Propanoic Acid Modifications on Bioactivity
Modification Type | Biological Consequence | Example Application |
---|---|---|
Amidation (hydrazide) | Enhanced antifungal activity vs. Candida auris (MIC 0.5–64 µg/mL) | Antimicrobial hydrazides [6] |
Cyclization (heterocycles) | Improved broad-spectrum activity vs. ESKAPE pathogens | Pyrazole/pyrrole derivatives [6] |
Metal chelation | Radiolabeling potential for diagnostic imaging | DOTA conjugates in oncology [9] |
Evidence from structurally analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates profound activity shifts upon carboxylic acid derivatization: hydrazide 3 and hydrazones 14–16 exhibit potent activity against MRSA and VRE, while the parent acid shows minimal inhibition [6]. This underscores the pivotal role of the propanoic acid as a synthetic handle for prodrug strategies or targeted delivery.
Chemotaxonomically, 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid belongs to the [1,2,4]triazolo[4,3-a]pyridine subclass of fused bicyclic heterocycles. Key taxonomic markers include:
Table 3: Comparative Chemotaxonomy of Nitrogen Bicyclic Heterocycles
Scaffold | Representative Structure | Key Biological Activities | Distinctive Feature |
---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridine | 3-Propanoic acid derivative | Anticancer, antimicrobial, kinase inhibition | Carboxylic acid functionality at C3 |
[1,2,4]Triazolo[1,5-a]pyrimidine | TDP2 inhibitor 7a | DNA repair inhibition (IC₅₀ 22 μM) | Pyrimidine N-atoms enhance H-bonding |
Imidazo[1,2-a]pyridine | Zolimidine (gastroprotective) | H⁺/K⁺-ATPase modulation | Basic imidazole nitrogen |
Pyrazolo[3,4-d]pyrimidine | Sildenafil (Viagra®) | PDE5 inhibition | Non-planar conformation |
This classification informs SAR development: electron-withdrawing groups at C5/C7 enhance anticancer activity, while the C3-propanoic acid enables targeting of polar binding pockets (e.g., metalloenzymes, ionic channels) [3] [8] [10].
Despite its potential, 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid faces under-explored domains:
Priority research areas include: automated library synthesis via C–H activation, biophysical target engagement studies (SPR, crystallography), and in vivo profiling of lead analogues in resistant infection or oncology models.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4